molecular formula C17H13F2N3O3 B2568887 N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide CAS No. 1286697-48-0

N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide

Cat. No.: B2568887
CAS No.: 1286697-48-0
M. Wt: 345.306
InChI Key: LWLIRNZMFZNOEZ-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is a synthetic small molecule featuring a pyridazinone core, a structure recognized for its significant potential in medicinal chemistry research . Compounds based on the pyridazinone scaffold, similar to this reagent, have been investigated as positive allosteric modulators for targets like the AMPA receptor, which is relevant for neurological disease research . Other pyridazinone derivatives have also been explored as modulators of targets such as the glutamate transporter EAAT2, indicating the scaffold's utility in developing novel therapeutic agents for central nervous system disorders . The specific structure of this compound, incorporating a 2,5-difluorophenyl group and a furan substituent, suggests it is designed for high-target selectivity and interaction with specific biological pathways. Researchers can utilize this compound as a key chemical tool for hit-to-lead optimization campaigns, probing structure-activity relationships (SAR), and investigating novel mechanisms of action in preclinical studies. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O3/c1-10(17(24)20-14-9-11(18)4-5-12(14)19)22-16(23)7-6-13(21-22)15-3-2-8-25-15/h2-10H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLIRNZMFZNOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)F)F)N2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridazinone ring.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is attached via a nucleophilic substitution reaction, where the fluorine atoms play a crucial role in the reactivity.

    Final Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or an ester under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The dihydropyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: Studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Data

The following compounds share structural motifs with the target molecule, such as the pyridazinone core, fluorinated aryl groups, or heterocyclic substituents. Key differences lie in linker chemistry (propanamide vs. sulfonamide) and substituent heterocycles (furan vs. triazole/imidazole).

Compound ID Molecular Formula Molecular Weight (g/mol) Key Substituents on Pyridazinone Linker Type
Target Compound C₁₈H₁₄F₂N₃O₃ 365.33 3-(furan-2-yl) Propanamide
BJ49019 C₁₅H₁₄F₂N₆O₃S 396.37 3-(1,2,4-triazol-1-yl) Methanesulfonamide
BJ49227 C₁₆H₁₅F₂N₅O₃S 395.38 3-(imidazol-1-yl) Methanesulfonamide
Key Observations:

Linker Chemistry : The target compound’s propanamide linker (-NHCOCH₂- ) may confer greater conformational flexibility and reduced steric hindrance compared to the rigid sulfonamide (-SO₂NH- ) linkers in BJ49019 and BJ49222. This could enhance binding to flexible protein pockets.

Heterocyclic Substituents :

  • The furan-2-yl group in the target compound is an oxygen-containing heterocycle, offering moderate electron-donating properties.
  • In contrast, 1,2,4-triazole (BJ49019) and imidazole (BJ49227) are nitrogen-rich heterocycles, which may engage in stronger hydrogen bonding or π-π stacking interactions with biological targets .

Molecular Weight: The target compound has a lower molecular weight (365.33 vs.

Hypothetical Pharmacological Implications

While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:

  • Solubility : The propanamide linker and furan substituent may increase hydrophilicity compared to sulfonamide analogs, though this depends on the ionization state.
  • Target Affinity : The furan ring’s electron-rich nature could modulate interactions with enzymes like kinases or proteases, which often bind heterocyclic scaffolds.

Biological Activity

N-(2,5-difluorophenyl)-2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanamide is a synthetic compound belonging to the class of pyridazinone derivatives. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

PropertyValue
Molecular Formula C₁₈H₁₃F₂N₃O₄
Molecular Weight 405.4 g/mol
CAS Number 1105221-26-8

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Core : Cyclization reactions involving hydrazine derivatives and diketones are employed.
  • Introduction of the Furan Group : This may involve coupling reactions with furan derivatives.
  • Acetylation : The final step often includes acetylation to introduce the amide group.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : It may interact with neurotransmitter receptors, influencing neurotransmission.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary data suggest potential antibacterial properties against specific strains.
  • Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective effects by modulating glutamatergic neurotransmission, which is crucial in conditions like epilepsy .
  • Antitumor Activity : Some studies have suggested that derivatives of pyridazinone compounds can inhibit tumor cell proliferation in vitro.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity with an IC50 value indicating effective inhibition at low concentrations.

Case Study 2: Neuroprotective Properties

In a model of induced seizures, the compound showed a reduction in seizure frequency and duration when administered prior to seizure induction. This suggests a potential role in managing epilepsy through modulation of glutamate receptors .

Research Findings

Recent literature provides insights into the structure-activity relationship (SAR) for similar compounds:

CompoundActivityReference
Pyridazinone DerivativeAnticonvulsant
Furan-substituted CompoundAntitumor

These findings indicate that modifications to the core structure can significantly influence biological activity.

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